
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide, also known as MAPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MAPA is a member of the chromene family of compounds, which have been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in cell growth and proliferation. 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide has also been shown to have antioxidant effects, which may make it useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide in lab experiments is that it has been extensively studied and its synthesis method is well-established. However, one limitation is that the mechanism of action of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide is not fully understood, which may make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide. One area of research could be to further investigate its potential therapeutic applications in cancer and inflammation. Another area of research could be to study its effects on other diseases, such as Alzheimer's disease. Additionally, future research could focus on understanding the mechanism of action of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide in order to design more targeted therapies.
合成法
The synthesis of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide involves the reaction of 7-methyl-2-oxo-2H-chromene-4-carboxylic acid with N-(3-aminopropyl)pyrrolidin-2-one in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting intermediate is then treated with acetic anhydride to yield the final product, 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide.
科学的研究の応用
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and inflammation. Studies have shown that 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
2-(7-methyl-2-oxochromen-4-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-5-6-15-14(12-19(24)25-16(15)10-13)11-17(22)20-7-3-9-21-8-2-4-18(21)23/h5-6,10,12H,2-4,7-9,11H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPUHFHSLBPRLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCN3CCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2-hydroxy-2-phenylacetamide](/img/structure/B2371782.png)
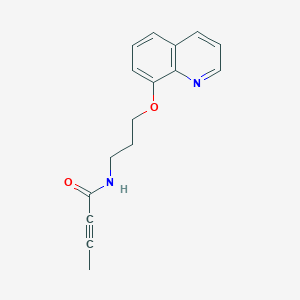
![3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2371786.png)
![6-acetyl-2-[(4-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2371787.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide](/img/structure/B2371788.png)
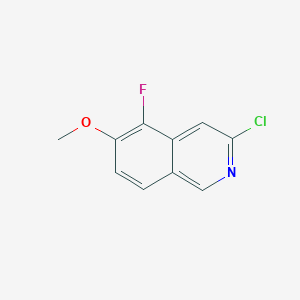

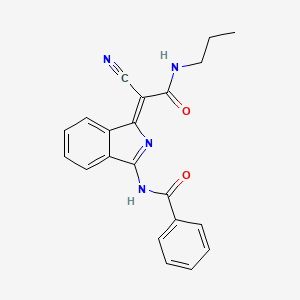
![N-[[4-ethyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2371795.png)

![{[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2371798.png)
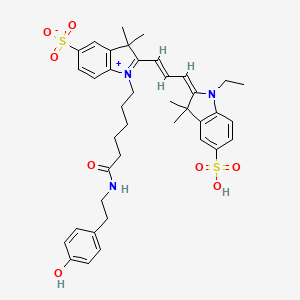
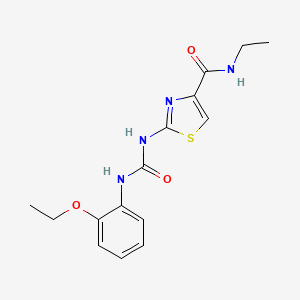
![N-(4-bromophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2371803.png)